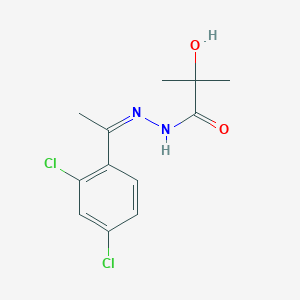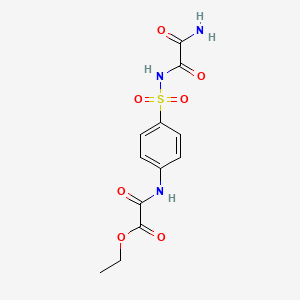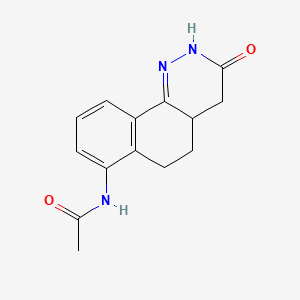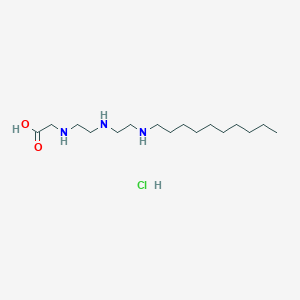
Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazolium core, which is a five-membered ring containing sulfur and nitrogen atoms, and is substituted with diisopropylamino and dimethylamino groups. The presence of azo and methyl groups further enhances its chemical reactivity and versatility.
準備方法
The synthesis of Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate typically involves multiple steps, starting with the preparation of the thiadiazolium core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of diisopropylamino and dimethylamino groups is usually carried out via nucleophilic substitution reactions, while the azo group is introduced through diazotization followed by azo coupling reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
化学反応の分析
Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the azo group, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate involves its interaction with molecular targets through various pathways. The compound can form hydrogen bonds, electrostatic interactions, and van der Waals forces with target molecules. These interactions can lead to changes in the conformation and activity of the target molecules, thereby exerting its effects. The specific pathways involved depend on the nature of the target molecules and the context of the interaction.
類似化合物との比較
Compared to other similar compounds, Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Bis(4-(dimethylamino)phenyl)squaraine: Known for its strong electrogenerated chemiluminescence properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used extensively in promoting organic transformations.
Pyridinium salts: Widely used in natural products and bioactive pharmaceuticals.
These comparisons highlight the uniqueness of this compound in terms of its structural complexity and diverse applications.
特性
CAS番号 |
83969-13-5 |
|---|---|
分子式 |
C17H28N6O4S2 |
分子量 |
444.6 g/mol |
IUPAC名 |
5-[[4-(dimethylamino)phenyl]diazenyl]-4-methyl-N,N-di(propan-2-yl)-1,3,4-thiadiazol-4-ium-2-amine;hydrogen sulfate |
InChI |
InChI=1S/C17H27N6S.H2O4S/c1-12(2)23(13(3)4)17-20-22(7)16(24-17)19-18-14-8-10-15(11-9-14)21(5)6;1-5(2,3)4/h8-13H,1-7H3;(H2,1,2,3,4)/q+1;/p-1 |
InChIキー |
HLXCPACIKJRZQZ-UHFFFAOYSA-M |
正規SMILES |
CC(C)N(C1=N[N+](=C(S1)N=NC2=CC=C(C=C2)N(C)C)C)C(C)C.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















